4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

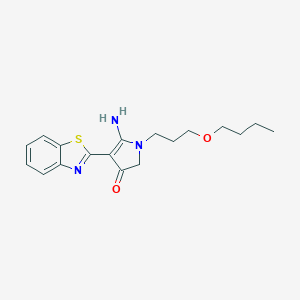

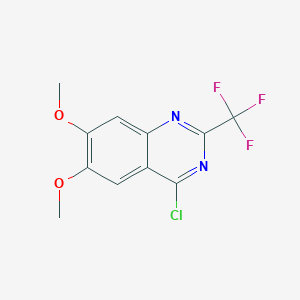

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C11H8ClF3N2O2. It is a derivative of quinazoline, a nitrogen-containing heterocycle . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

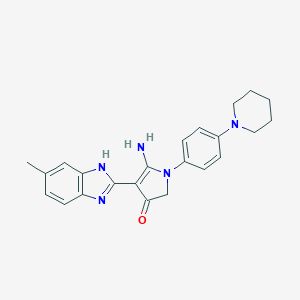

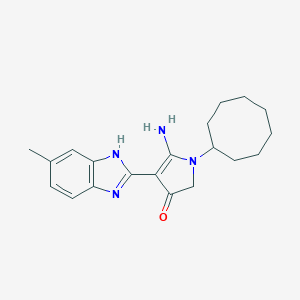

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . The synthesis of similar compounds involves multiple steps including phenylamine, nucleophilic substitution reaction, and reduction reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with various functional groups attached to it. The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 292.64 g/mol. Further properties such as melting point, boiling point, and density can be determined using appropriate analytical techniques .科学的研究の応用

Synthesis and Biological Activities

Synthesis and Antihyperlipidemic Activity

A study focused on the synthesis of novel derivatives of 4-chloro-6,7-dimethoxyquinazoline, highlighting its potential in antihyperlipidemic activity. The compounds synthesized showed significant effects on serum cholesterol and triglyceride levels, indicating the potential of these molecules to be developed as antihyperlipaemic agents (Kathiravan et al., 2016).

Antitumor and Antimicrobial Activity

Research has been conducted on the synthesis of 4-substituted-6,7-dimethoxyquinazolines, displaying promising results in anticancer activity against certain cell lines, as well as antimicrobial activity against various bacterial strains. This highlights the potential of these derivatives in pharmaceutical applications (Kassab et al., 2016).

Synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

The synthesis of quinazoline derivatives with good biological activity, including the target compound 7-morpholino-2-(4-(trifluoromethyl)phenyl) quinazolin-4(3H)-one, was conducted. The process involved several steps such as esterification, amidation, reduction, and condensing reactions (Li-feng, 2011).

Chemical Synthesis and Optimization

Regioselective Synthesis of Quinazoline Derivatives

A study describes the regioselective synthesis of quinazoline containing novel monoaryl ethers at room temperature. The process involved selective substitution reactions and aimed for high yield and purity, indicating the compound's importance in synthetic chemistry (Deore et al., 2007).

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

This compound is a key intermediate in the synthesis of drugs such as terazosin. The research detailed the synthesis process and the optimization of reaction conditions, highlighting the compound's significance in pharmaceutical manufacturing (Guangshan, 2011).

Safety and Hazards

将来の方向性

The future directions for research on 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline and similar compounds likely involve further exploration of their antiproliferative activities and potential applications in cancer treatment . As always, safety and efficacy must be thoroughly evaluated through rigorous testing and clinical trials.

特性

IUPAC Name |

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCGAIKBFPLEEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)

![2-[([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl]benzonitrile](/img/structure/B253933.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)

![Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)

![Ethyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B253959.png)

![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)